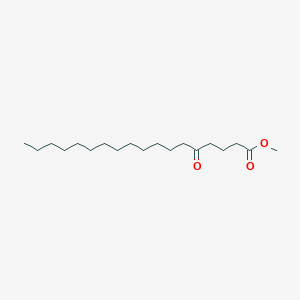
4-(Allyloxy)-3-methoxybenzoic acid
Übersicht
Beschreibung
4-(Allyloxy)-3-methoxybenzoic acid is a chemical compound with the molecular weight of 178.19 . It is stored in a sealed, dry environment at 2-8°C .
Synthesis Analysis
The synthesis of a similar compound, 4-allyloxy-3-methoxy benzaldehyde, has been reported in a study . The synthesis involved six steps: distillation of clove leaf oil waste, isolation of eugenol from clove leaf oil, isomerization reaction of eugenol to produce isoeugenol, oxidation reaction of isoeugenol to produce vanillin, O-allylation reaction of vanillin to produce 4-allyloxy-3-methoxy benzaldehyde, and Claisen-Schmidt condensation reaction of compound 5 with acetophenone .Wissenschaftliche Forschungsanwendungen
Controlled Release of Flavor
- Encapsulation for Flavor Release : A study demonstrated the successful intercalation of vanillic acid (a flavoring agent closely related to 4-(Allyloxy)-3-methoxybenzoic acid) into layered double hydroxide to produce nanohybrids for controlled flavor release (Hong, Oh, & Choy, 2008).
Asymmetric Dihydroxylation in Organic Synthesis
- Reagent-Controlled Diastereoselection : Research indicates that allylic 4-methoxybenzoates, which are structurally similar to 4-(Allyloxy)-3-methoxybenzoic acid, exhibit excellent reagent-controlled diastereoselectivities in Sharpless asymmetric dihydroxylation, useful for total syntheses of various polyols (Guzman-Perez & Corey, 1997).
Enzyme Interactions
- Enzyme Substrate Interaction Studies : A purified 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, which acts on substrates including 4-methoxybenzoate and similar compounds, highlights the biochemical interactions and potential industrial applications of similar compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Analytical Applications
- Spectroscopic Analysis : The study of vanillic acid's spectral fingerprints in infrared and Raman spectra, and its applications in analytical techniques like surface-enhanced Raman scattering (SERS) can be relevant for compounds like 4-(Allyloxy)-3-methoxybenzoic acid (Clavijo, Menendez, & Aroca, 2008).
Antibacterial Applications
- Antibacterial Activity : Hydrazide-hydrazones of related compounds have shown promising antibacterial activity against Bacillus spp., suggesting potential medical applications (Popiołek & Biernasiuk, 2016).
Microbial Metabolism
- Methanol Production from Aromatic Acids : A study on Pseudomonas putida demonstrated the microbial metabolism of various methoxylated benzoic acids, including the production of methanol, indicating potential biotechnological applications (Donnelly & Dagley, 1980).
Cholinesterase Inhibitors
- Neurological Applications : Research focused on the synthesis of S-alkylated triazoles derived from 4-methoxybenzoic acid demonstrated significant cholinesterase inhibitory potential, indicating possible applications in neurodegenerative diseases (Arfan et al., 2018).
Synthesis of Novel Derivatives
- Antibacterial Drug Candidates : Novel vanillic acid hybrid derivatives (related to 4-(Allyloxy)-3-methoxybenzoic acid) were synthesized and showed potential antibacterial activity, highlighting the compound's use in drug synthesis (Satpute, Gangan, & Shastri, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methoxy-4-prop-2-enoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQPASQMIRCHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424229 | |
| Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-3-methoxybenzoic acid | |
CAS RN |
22280-97-3 | |
| Record name | 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(allyloxy)-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![endo-3,7,14-Trifluoro-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1609089.png)

![2-Chloro-benzo[e][1,3]thiazin-4-one](/img/structure/B1609091.png)
